

An In-depth Technical Guide to the Thermodynamic Properties of C7H12O4 Isomers

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Compound of Interest

Compound Name: *Ethyl hydrogen glutarate*

Cat. No.: *B086017*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of various isomers of C7H12O4. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields where a thorough understanding of the physicochemical properties of organic molecules is crucial.

Introduction to C7H12O4 Isomers

The molecular formula C7H12O4 represents a variety of isomers, primarily dicarboxylic acid esters, which exhibit a range of physical and chemical properties. These differences arise from the structural variations in the carbon backbone and the arrangement of the ester groups. Understanding the thermodynamic properties of these isomers is essential for predicting their behavior in chemical and biological systems, including their reactivity, stability, and metabolic fate. This guide focuses on several prominent isomers, including diethyl malonate, dimethyl glutarate, and diethyl succinate, for which experimental data are available.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic and physical properties of selected C7H12O4 isomers. These values have been compiled from various reputable sources, including the NIST WebBook and other peer-reviewed scientific literature.

Table 1: Physical Properties of C₇H₁₂O₄ Isomers

Property	Diethyl Malonate	Dimethyl Glutarate	Diethyl Succinate
CAS Number	105-53-3 [1] [2] [3]	1119-40-0 [4] [5] [6] [7]	123-25-1 [8]
Molecular Weight (g/mol)	160.17 [2] [9]	160.17 [4] [6]	174.19 [8]
Boiling Point (°C)	199 [2]	215-217	218 [8] [10]
Melting Point (°C)	-50 [2]	-13 [7]	-20 [8]
Density (g/mL at 20°C)	1.055	1.09	1.04 [8]
Vapor Pressure (mmHg)	0.04	1.33 hPa (55 °C) [8]	0.13 [10]

Table 2: Thermodynamic Properties of C₇H₁₂O₄ Isomers

Property	Diethyl Malonate	Dimethyl Glutarate	Diethyl Succinate
Standard Enthalpy of Formation (liquid, kJ/mol)	-765.8 ± 1.0		
Standard Enthalpy of Formation (gas, kJ/mol)	-708.5 ± 1.1		
Standard Molar Heat Capacity (liquid, J/mol·K)	284.9 at 294.6 K [11]		
Enthalpy of Vaporization (kJ/mol)	57.3 ± 0.4		
Standard Gibbs Free Energy of Formation (kJ/mol)			
Heat of Combustion (kJ/mol)			

Note: A comprehensive dataset for all thermodynamic properties across all isomers is not readily available. The table will be updated as more verified data becomes accessible.

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard protocols for measuring key thermodynamic parameters of liquid organic esters like the isomers of C₇H₁₂O₄.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the heat of combustion of a liquid organic compound.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the liquid ester (typically 0.5-1.0 g) is placed in a crucible. A cotton or nichrome wire is positioned to be in contact with the sample to ensure ignition.
- **Bomb Assembly:** The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water. The temperature of the water is continuously monitored until it reaches a maximum and then begins to cool.
- **Calculation:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid), and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Objective: To measure the heat capacity of a liquid sample as a function of temperature.

Methodology:

- **Sample Preparation:** A small, accurately weighed amount of the liquid ester (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC instrument's heating block.
- **Temperature Program:** The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 °C/min) over the desired temperature range.

- Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.
- Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions.

Vapor Pressure Measurement using the Static Method

Objective: To determine the vapor pressure of a liquid at various temperatures.

Methodology:

- Sample Preparation: A small amount of the degassed liquid ester is introduced into a thermostatted vessel connected to a pressure measuring device (manometer).
- Evacuation: The space above the liquid is evacuated to remove any air or other non-condensable gases.
- Equilibration: The vessel is maintained at a constant temperature until the pressure of the vapor in equilibrium with the liquid becomes constant.
- Pressure Measurement: The equilibrium vapor pressure is recorded at the set temperature.
- Data Collection: The procedure is repeated at different temperatures to obtain a vapor pressure curve.

Biological Relevance and Metabolic Pathways

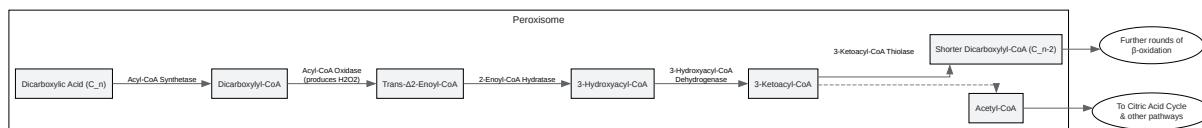
For professionals in drug development, understanding the metabolic fate of a compound is as critical as its physical properties. Dicarboxylic acid esters, such as the isomers of C₇H₁₂O₄, are known to be metabolized in biological systems.

Peroxisomal β -Oxidation of Dicarboxylic Acids

The primary metabolic pathway for dicarboxylic acids is peroxisomal β -oxidation.^[1]^[12] This process occurs in the peroxisomes of cells, primarily in the liver and kidneys. The pathway involves a series of enzymatic reactions that sequentially shorten the carbon chain of the

dicarboxylic acid, producing acetyl-CoA and a shorter dicarboxylic acid. The chain length of the dicarboxylic acid can influence the rate of its metabolism.

Below is a simplified representation of the peroxisomal β -oxidation pathway for a generic dicarboxylic acid.

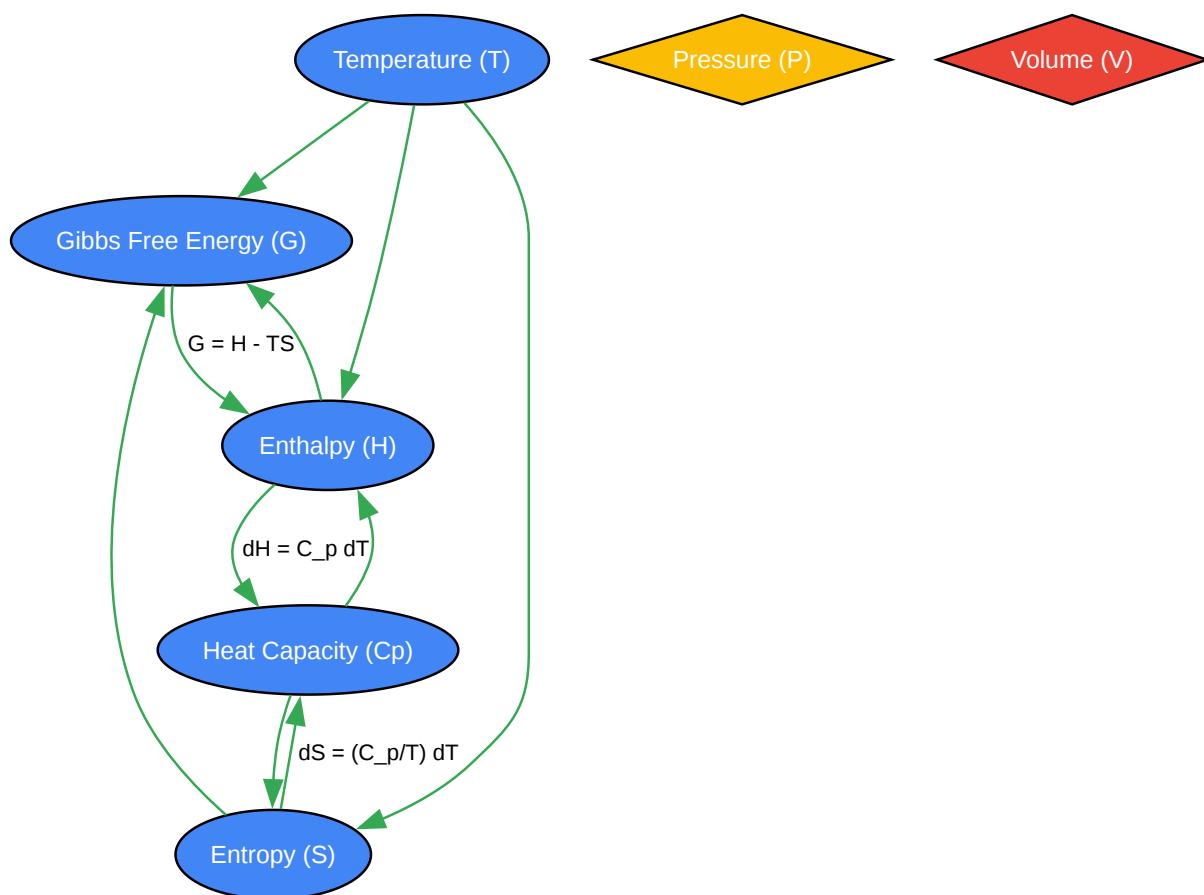


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Caption: Simplified workflow of peroxisomal β -oxidation of dicarboxylic acids.

Logical Relationships in Thermodynamic Analysis

The thermodynamic properties of a compound are interconnected. Understanding these relationships is crucial for data validation and for predicting properties that are difficult to measure experimentally.



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